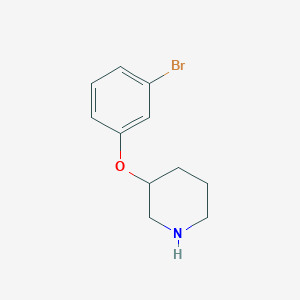

3-(3-Bromophenoxy)piperidine

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3-bromophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKKEMYCKKEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663026 | |

| Record name | 3-(3-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946681-09-0 | |

| Record name | 3-(3-Bromophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-(3-Bromophenoxy)piperidine

The construction of 3-(3-Bromophenoxy)piperidine is typically achieved through a convergent synthesis that involves the preparation of two key precursors: a 3-bromophenol (B21344) derivative and a piperidine (B6355638) moiety, which are then joined to form the final molecule.

The synthesis begins with the formation of the 3-bromophenol precursor. Direct electrophilic bromination of phenol (B47542) is challenging for achieving meta-substitution, as the hydroxyl group is a strong ortho-, para-director. Therefore, more controlled, regioselective strategies are employed.

Two primary routes for obtaining 3-bromophenol are:

Directed Bromination via Sulfonation : This method involves first blocking the more reactive ortho- and para-positions of phenol. The phenol is treated with concentrated sulfuric acid to introduce a sulfonic acid group, primarily at the para-position. Subsequent bromination with elemental bromine directs the bromine atom to the meta-position. The final step is the removal of the sulfonic acid group by steam distillation, yielding 3-bromophenol. orgsyn.org

Sandmeyer Reaction : A more common and efficient route starts from 3-bromoaniline (B18343). ketonepharma.com The amino group of 3-bromoaniline is converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. chemistry-reaction.comwikipedia.orgchemistrylearner.com The resulting aryl diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, which replaces the diazonium group with a hydroxyl group to furnish 3-bromophenol. youtube.com This method provides high yields and purity. wikipedia.org

Table 1: Comparison of Synthetic Routes to 3-Bromophenol

| Method | Starting Material | Key Reagents | Key Steps | Selectivity |

|---|

| Directed Bromination | Phenol | 1. H₂SO₄ 2. Br₂ 3. H₂O (steam) | Sulfonation, Bromination, Desulfonation | High meta-selectivity | | Sandmeyer Reaction | 3-Bromoaniline | 1. NaNO₂, HCl 2. H₂O, Heat | Diazotization, Hydrolysis | High (defined by starting material) |

With 3-bromophenol in hand, the next critical step is the formation of the phenoxy ether bond that connects the brominated aromatic ring to the piperidine scaffold. This is most commonly achieved via a Williamson ether synthesis, a type of nucleophilic substitution (SN2) reaction. lscollege.ac.inmasterorganicchemistry.comnumberanalytics.com

The general mechanism involves:

Deprotonation : The hydroxyl group of 3-bromophenol is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic 3-bromophenoxide anion.

Nucleophilic Attack : The 3-bromophenoxide then acts as a nucleophile, attacking an electrophilic carbon on a piperidine ring that is functionalized with a good leaving group at the 3-position. Suitable piperidine precursors include N-protected 3-chloropiperidine (B1606579) or N-protected 3-tosyloxypiperidine.

The reaction follows a bimolecular SN2 mechanism, where the phenoxide attacks the carbon atom bearing the leaving group. nih.gov This process is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction. In some cases, particularly with less reactive aryl halides, a copper-catalyzed Ullmann condensation can be an alternative for forming the aryl ether linkage.

The piperidine ring can be introduced either as a pre-formed unit or constructed during the synthesis through cyclization.

Using a Pre-formed Piperidine Ring : This is the most direct approach, linking to the ether formation step described above. A commercially available and suitably protected piperidine derivative, such as N-Boc-3-hydroxypiperidine, is used. The hydroxyl group is typically converted into a better leaving group (e.g., a tosylate or mesylate) before it is reacted with the 3-bromophenoxide ion.

Piperidine Ring Cyclization : Alternatively, the piperidine ring can be constructed from an acyclic precursor already containing the 3-bromophenoxy moiety. mdpi.com Intramolecular cyclization is a powerful strategy for forming heterocyclic rings. nih.govbenthamdirect.com This can be achieved through several methods, including:

Intramolecular Reductive Amination : A linear precursor containing the 3-bromophenoxy group and terminating in both an amine and a ketone five carbons apart can be cyclized in the presence of a reducing agent to form the piperidine ring. tandfonline.com

Intramolecular Nucleophilic Substitution : An acyclic amine containing a terminal leaving group can undergo an intramolecular SN2 reaction. rsc.org For instance, a 5-amino-1-halopentane derivative tethered to the 3-bromophenoxy group will cyclize upon treatment with a base to yield the piperidine structure.

Table 2: Selected Piperidine Ring Cyclization Strategies

| Cyclization Type | Precursor | Conditions | Mechanism |

|---|---|---|---|

| Reductive Amination | Amino-ketone | Reducing agent (e.g., NaBH₃CN) | Imine/iminium ion formation followed by reduction |

| Intramolecular SN2 | Amino-halide | Base | Nucleophilic attack of amine on alkyl halide |

| Radical Cyclization | Unsaturated Amine | Radical initiator (e.g., AIBN, Et₃B) | Radical addition to an alkene or alkyne |

| Aza-Michael Addition | Amino-α,β-unsaturated ester | Base or organocatalyst | Conjugate addition of an amine to an activated alkene |

As a secondary amine, the piperidine nitrogen in 3-(3-Bromophenoxy)piperidine is basic. In research and pharmaceutical development, such basic compounds are often converted into salts for ease of handling, purification, and to improve stability and crystallinity. researchgate.net

The free base form of the compound, typically an oil or low-melting solid after extraction and solvent evaporation, can be dissolved in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). The addition of a solution of a strong acid, most commonly hydrochloric acid (HCl) or hydrobromic acid (HBr), protonates the piperidine nitrogen. This results in the precipitation of the corresponding hydrochloride or hydrobromide salt as a stable, crystalline solid, which can be easily isolated by filtration. googleapis.com This salt formation step is a crucial part of the purification process, often allowing for the removal of non-basic impurities. researchgate.net

Advanced Synthetic Approaches and Stereoselective Synthesis

Modern synthetic chemistry seeks more efficient and sustainable methods, particularly for producing enantiomerically pure compounds, which are critical in pharmacology.

A cutting-edge strategy for accessing chiral substituted piperidines is through the chemo-enzymatic dearomatization of pyridines. acs.orgnih.govresearchgate.netchemrxiv.org This approach combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis. whiterose.ac.uk While not yet reported for 3-(3-Bromophenoxy)piperidine specifically, this methodology provides a powerful template for its asymmetric synthesis.

The process operates as a one-pot enzymatic cascade: acs.orgthieme-connect.com

Precursor Activation : A readily available substituted pyridine (B92270) is first chemically N-alkylated and then reduced to form an N-substituted tetrahydropyridine (B1245486) (THP) intermediate.

Amine Oxidase (AmOx) Catalysis : An amine oxidase enzyme, such as 6-hydroxy-D-nicotine oxidase (6-HDNO), oxidizes the THP in situ. This generates a reactive dihydropyridinium (DHP) species, which contains an α,β-unsaturated iminium ion. whiterose.ac.uk

Ene-Imine Reductase (EneIRED) Catalysis : A second enzyme, an ene-imine reductase (EneIRED), catalyzes the highly stereoselective reduction of the DHP. thieme-connect.com This occurs in two steps: a conjugate reduction of the C=C double bond to create the first stereocenter, followed by the reduction of the resulting iminium ion (C=N bond) to yield the final chiral piperidine. acs.orgwhiterose.ac.uk

The major advantage of this chemo-enzymatic cascade is its ability to produce highly enantioenriched piperidines. thieme-connect.comthieme-connect.com By selecting the appropriate EneIRED biocatalyst, either the (R)- or (S)-enantiomer of the target piperidine can be synthesized with high precision. thieme-connect.com This method has been successfully applied to the synthesis of key chiral intermediates for several drugs. acs.orgresearchgate.net

Table 3: Key Enzymes in Chemo-Enzymatic Piperidine Synthesis

| Enzyme Class | Abbreviation | Function | Key Feature |

|---|---|---|---|

| Amine Oxidase | AmOx | Oxidation of tetrahydropyridine (THP) to dihydropyridinium (DHP) | Generates the activated α,β-unsaturated iminium ion substrate |

| Ene-Imine Reductase | EneIRED | Stereoselective reduction of DHP to chiral piperidine | Controls the stereochemistry of the final product |

Metal-Catalyzed Cyclization and Coupling Reactions in Piperidine Synthesis

The construction of the piperidine ring, a core structure in many pharmaceutical agents, frequently utilizes metal-catalyzed reactions to ensure efficiency and stereochemical control. For 3-substituted piperidines such as 3-(3-Bromophenoxy)piperidine, these methods are instrumental. A key strategy involves the coupling of a pre-formed piperidine ring with a bromophenoxy moiety or the construction of the substituted piperidine ring itself.

Palladium-catalyzed reactions are central to these syntheses. For instance, the Buchwald-Hartwig amination is a powerful method for forming the C-N bond necessary for creating the piperidine ring through intramolecular cyclization of an acyclic amino-alkene precursor. Similarly, palladium-catalyzed etherification can be used to couple 3-hydroxypiperidine (B146073) with 1-bromo-3-iodobenzene (B1265593) to form the final product. The choice of phosphine (B1218219) ligands, such as DavePhos or JohnPhos, is critical in these coupling reactions to achieve high yields.

Another significant metal-catalyzed approach is ring-closing metathesis (RCM), which often employs ruthenium-based catalysts like the Grubbs catalyst. This method involves the cyclization of a diene precursor containing the necessary phenoxy side chain, followed by reduction of the resulting double bond to yield the saturated piperidine ring.

Asymmetric Hydrogenation and Other Chiral Induction Methodologies

The stereochemistry of 3-(3-Bromophenoxy)piperidine can be crucial for its biological activity, necessitating the use of asymmetric synthesis techniques. Asymmetric hydrogenation of a prochiral tetrahydropyridine precursor is a common and effective method. This process utilizes chiral transition metal catalysts, such as those based on rhodium or ruthenium, complexed with chiral phosphine ligands. The specific ligand used directs the addition of hydrogen to one face of the double bond, leading to the formation of a single enantiomer of the product.

Chiral pool synthesis offers an alternative route, starting from an enantiomerically pure natural product, such as an amino acid, which is then chemically transformed into the desired chiral piperidine derivative. Enzymatic resolution is another valuable technique, where enzymes like lipases selectively acylate one enantiomer of a racemic mixture of a precursor, such as 3-hydroxypiperidine, allowing for the separation of the two enantiomers.

Intramolecular Radical-Mediated Amine Cyclization Strategies

Intramolecular radical-mediated cyclizations provide an alternative pathway for the synthesis of the piperidine ring. This method involves generating a radical on an acyclic amine precursor, which then attacks an internal unsaturated bond to form the cyclic structure. Typically, a radical initiator like azobisisobutyronitrile (AIBN) is used in combination with a reagent such as tributyltin hydride. The reaction generally proceeds via a favored 6-exo-trig cyclization to form the six-membered piperidine ring. The substituents on the nitrogen atom and the reaction conditions can be tuned to control the reaction's efficiency.

Derivatization and Scaffold Modification Studies

Strategies for Functionalization of the Piperidine Ring System

The piperidine ring of 3-(3-Bromophenoxy)piperidine provides multiple opportunities for chemical modification to explore structure-activity relationships (SAR). The secondary amine at the N1 position is a primary site for functionalization. Common modifications include:

N-alkylation: Introduction of alkyl groups via reaction with alkyl halides.

N-acylation: Addition of acyl groups using acyl chlorides or anhydrides.

N-arylation: Formation of a C-N bond with an aryl group, often via Buchwald-Hartwig coupling.

Reductive amination: Reaction with aldehydes or ketones to introduce substituted alkyl groups.

These modifications allow for the introduction of a diverse array of functional groups, which can significantly alter the compound's physicochemical properties and biological interactions.

Modifications of the Bromophenyl Moiety and Regioisomeric Investigations

The bromophenyl group is a key feature of 3-(3-Bromophenoxy)piperidine, offering a handle for further diversification through cross-coupling reactions. The bromine atom can be readily replaced using various palladium-catalyzed reactions:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl substituents.

Stille Coupling: Reaction with organostannanes.

Buchwald-Hartwig Amination: To introduce substituted amine functionalities.

Investigating regioisomers, where the bromine atom is positioned at the 2- or 4-position of the phenoxy ring, is also critical for SAR studies. The synthesis of these isomers typically follows similar synthetic pathways, starting from 2-bromophenol (B46759) or 4-bromophenol, respectively. Comparing the biological activities of these regioisomers provides valuable insights into the optimal substitution pattern for target engagement.

Synthesis of Diverse 3-(3-Bromophenoxy)piperidine Analogs for Structure-Activity Exploration

To optimize the properties of 3-(3-Bromophenoxy)piperidine as a lead compound, a wide range of analogs are synthesized and evaluated. This systematic approach involves modifying the three main components of the molecule: the piperidine ring, the ether linkage, and the bromophenyl moiety. The data from these studies helps to build a comprehensive SAR model, guiding the design of analogs with improved potency, selectivity, and pharmacokinetic properties.

Table of Synthetic Modifications for SAR Exploration

Analytical Research Techniques for Characterization of 3 3 Bromophenoxy Piperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the cornerstone for elucidating the molecular structure of novel compounds. Techniques such as NMR, IR, and mass spectrometry provide complementary information about the connectivity, functional groups, and elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Analysis of ¹H-NMR and ¹³C-NMR spectra allows for the mapping of the carbon-hydrogen framework.

¹H-NMR spectroscopy for tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate reveals distinct signals for each unique proton environment. The aromatic protons of the 3-bromophenoxy group typically appear in the downfield region (δ 6.8–7.2 ppm). The proton at the C-3 position of the piperidine (B6355638) ring, being attached to the carbon bearing the ether linkage, is expected to resonate at a characteristic chemical shift. The other piperidine ring protons appear as a complex series of multiplets in the aliphatic region (δ 1.5–3.8 ppm). A prominent singlet around δ 1.46 ppm, integrating to nine protons, is the hallmark of the tert-butyl group of the Boc protector.

¹³C-NMR spectroscopy provides information on the carbon skeleton. The spectrum for the precursor shows signals for the aromatic carbons, with the carbon atom bonded to bromine appearing at a distinct chemical shift. The carbons of the piperidine ring resonate in the aliphatic region, and the C-3 carbon attached to the oxygen atom is shifted downfield compared to the other piperidine carbons. The Boc protecting group is identified by its carbonyl carbon signal (around δ 155 ppm) and the quaternary and methyl carbons of the tert-butyl group (around δ 80 ppm and δ 28 ppm, respectively).

2D COSY (Correlation Spectroscopy) experiments are used to establish connectivity between protons, typically those on adjacent carbon atoms. For a molecule like tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate, a COSY spectrum would show correlations between the C-3 proton and its neighbors on the C-2 and C-4 positions of the piperidine ring, helping to unambiguously assign the complex multiplets of the piperidine system.

Interactive Table 1: Representative ¹H and ¹³C NMR Data for tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate

| Atom Type | ¹H NMR Chemical Shift (δ ppm) | ¹³C NMR Chemical Shift (δ ppm) | Description |

| Aromatic | 7.20 - 6.80 (m, 4H) | 157.0, 130.8, 123.9, 121.3, 116.8, 112.5 | Protons and carbons of the 3-bromophenyl ring. The carbon attached to bromine (C-Br) and the carbon attached to the ether oxygen (C-O) have distinct shifts. |

| Piperidine CH-O | ~4.50 (m, 1H) | ~74.0 | Proton and carbon at the stereocenter (C3) of the piperidine ring. |

| Piperidine CH₂ | 3.80 - 1.50 (m, 8H) | ~50.0 - ~24.0 | Protons and carbons of the piperidine ring backbone (C2, C4, C5, C6). |

| Boc (t-Butyl) | ~1.46 (s, 9H) | ~80.0 (quaternary C), ~28.4 (methyl C) | Protons and carbons of the tert-butoxycarbonyl (Boc) protecting group. |

| Boc (Carbonyl) | N/A | ~154.9 | Carbonyl carbon of the Boc protecting group. |

Note: The chemical shift values are typical estimations and can vary based on the solvent and experimental conditions.

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate, the key absorptions confirm the presence of the aromatic ether and the carbamate (B1207046) protecting group.

Interactive Table 2: Key IR Absorption Bands for tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000-2850 | C-H Stretch | Aliphatic (Piperidine & t-Butyl) |

| ~1690 | C=O Stretch | Carbonyl (Boc protecting group) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl Ether |

| ~1160 | C-O Stretch | Carbamate |

| ~1070 | C-N Stretch | Carbamate |

| Below 800 | C-Br Stretch | Aryl Bromide |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

For tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate (C₁₆H₂₂BrNO₃), the molecular weight is 356.26 g/mol . vulcanchem.com Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺) and fragment ions containing bromine. These peaks will be separated by 2 m/z units and have nearly equal intensity (the M+2 peak).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For the precursor, the expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value to confirm the formula C₁₆H₂₃BrNO₃⁺.

X-ray diffraction analysis performed on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can unambiguously establish the compound's constitution, configuration, and conformation.

Chromatographic and Other Purity Assessment Techniques in Research

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique used to determine the purity of synthetic compounds. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions with the stationary and mobile phases.

For a moderately polar compound like tert-butyl 3-(3-bromophenoxy)piperidine-1-carboxylate, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile (B52724) and water. A UV detector is commonly used for detection, as the bromophenyl group is chromophoric. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. The retention time under specific conditions serves as an identifying characteristic of the compound.

Application of Crystallization and Recrystallization for Purification

Crystallization and recrystallization are paramount techniques for the purification of solid organic compounds like 3-(3-Bromophenoxy)piperidine. pitt.edu The underlying principle of these methods is the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. researchgate.net An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature. mt.com Upon cooling, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution, often referred to as the mother liquor. pitt.edu

The selection of an appropriate solvent is a critical step in developing an effective recrystallization protocol. mt.com This is often achieved through empirical testing of a range of solvents with varying polarities. For piperidine derivatives, a variety of solvent systems have been proven effective. For instance, in the purification of certain piperidine-3-carboxamide derivatives, recrystallization from ethanol (B145695) has been successfully employed. mdpi.com In another example, concerning the purification of 1-(4-bromophenyl) piperidine, a structurally related compound, a solvent mixture of dichloromethane (B109758) and n-heptane in a 1:4 ratio was utilized for recrystallization. google.com Similarly, a mixture of ether petroleum and ethyl acetate (B1210297) (in an 8:2 ratio) has been used for the crystallization of other substituted piperidine derivatives. mdpi.com

The process typically involves dissolving the crude 3-(3-Bromophenoxy)piperidine in a minimal amount of the chosen hot solvent to create a saturated solution. If colored impurities are present, activated charcoal may be added to the hot solution to adsorb them before being removed by hot filtration. The clear, hot filtrate is then allowed to cool slowly and undisturbed, which promotes the growth of well-defined, pure crystals. pitt.edu The rate of cooling directly influences the size and purity of the resulting crystals; slower cooling generally yields larger and purer crystals. Once crystallization is complete, the purified crystals are isolated from the mother liquor by vacuum filtration, washed with a small amount of the cold solvent to remove any adhering impurities, and then dried to remove residual solvent. researchgate.net

The effectiveness of the purification is typically assessed by measuring the melting point of the recrystallized product and comparing it to the crude material, as well as by employing chromatographic and spectroscopic techniques.

Table 1: Exemplary Solvent Systems for the Recrystallization of Piperidine Derivatives

| Solvent/Solvent System | Compound Class |

| Ethanol | Piperidine-3-carboxamide derivatives mdpi.com |

| Dichloromethane/n-heptane (1:4) | 1-(4-bromophenyl) piperidine google.com |

| Ether petroleum/ethyl acetate (8:2) | 1,4-disubstituted piperidine derivatives mdpi.com |

This table provides examples of solvent systems used for the recrystallization of related piperidine compounds and serves as a guide for potential systems for 3-(3-Bromophenoxy)piperidine.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a pure organic compound. This method provides the percentage by mass of each element present in the sample, which is then used to determine its empirical formula. For a newly synthesized compound like 3-(3-Bromophenoxy)piperidine, elemental analysis serves as a crucial final check of its purity and structural integrity. researchgate.net

The molecular formula for 3-(3-Bromophenoxy)piperidine is C₁₁H₁₄BrNO. Based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), bromine (79.90 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), the theoretical elemental composition can be calculated.

The analysis is performed using a specialized instrument known as a CHN analyzer, which subjects a small, precisely weighed sample of the purified compound to high-temperature combustion. This process converts the carbon in the sample to carbon dioxide, the hydrogen to water, and the nitrogen to nitrogen gas. The amounts of these combustion products are then accurately measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The percentage of bromine and oxygen can be determined by other specific analytical methods or by difference.

The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% tolerance, provides strong evidence for the proposed empirical and molecular formula, and by extension, the successful synthesis and purification of the target compound. For instance, in the characterization of a related, more complex bromophenyl piperidine derivative, (C₂₃H₂₂BrN₃O₃·0.3H₂O), the calculated values were C, 58.31%; H, 4.81%; N, 8.87%, while the experimentally found values were C, 58.36%; H, 5.02%; N, 8.83%, showing excellent agreement. acs.org

Table 2: Elemental Composition of 3-(3-Bromophenoxy)piperidine (C₁₁H₁₄BrNO)

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 51.58 |

| Hydrogen | H | 1.008 | 5.51 |

| Bromine | Br | 79.90 | 31.20 |

| Nitrogen | N | 14.01 | 5.47 |

| Oxygen | O | 16.00 | 6.25 |

This table presents the theoretical elemental composition of 3-(3-Bromophenoxy)piperidine. Experimental values obtained from elemental analysis of a purified sample are expected to be in close agreement with these theoretical percentages.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules from first principles.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of 3-(3-Bromophenoxy)piperidine would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles between the piperidine (B6355638) and bromophenoxy rings. From the optimized structure, various electronic properties, including the distribution of electron density and atomic charges, would be calculated to understand the molecule's fundamental characteristics.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) for Reactivity Prediction

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. Analysis of the spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other chemical species. The map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and prone to nucleophilic attack. For 3-(3-Bromophenoxy)piperidine, an MEP map would highlight the electronegative oxygen and bromine atoms as potential sites for interaction.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules and their interactions with biological macromolecules.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. A docking study of 3-(3-Bromophenoxy)piperidine would involve placing the molecule into the binding site of a specific protein target. The simulation would then calculate the binding affinity (often expressed as a docking score) and predict the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. Without published studies, potential protein targets and the resulting binding interactions for this specific compound remain speculative.

Molecular Dynamics Simulations for Investigating Binding Conformations and Stability

Following docking, Molecular Dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. An MD simulation of the 3-(3-Bromophenoxy)piperidine-protein complex would provide a detailed view of the stability and conformational dynamics of the binding. This powerful technique assesses the flexibility of the ligand in the binding pocket and the stability of the key interactions identified through docking, offering a more realistic representation of the biological system. Such simulations are critical for validating docking results and understanding the thermodynamic basis of ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 3-(3-Bromophenoxy)piperidine, various QSAR methodologies can be employed to build predictive models that guide the synthesis of more potent and selective analogs.

These models are constructed by calculating a range of molecular descriptors that quantify various aspects of a molecule's physicochemical properties. Methodologies such as Multiple Linear Regression (MLR), often coupled with variable selection techniques like Genetic Algorithms (GA), are used to create robust models based on 2D and 3D autocorrelation descriptors. nih.govresearchgate.net For instance, a GA-MLR approach was successfully used to model the inhibitory activity of furan-pyrazole piperidine derivatives, demonstrating good stability and predictive ability. nih.gov

More complex, three-dimensional QSAR (3D-QSAR) approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also highly relevant. These methods analyze the steric and electrostatic fields surrounding the aligned molecules to derive correlations with their biological activity. mdpi.com Such models have proven effective for various scaffolds, yielding contour maps that highlight regions where modifications to the molecular structure could enhance activity. mdpi.com Other advanced techniques include the use of neural networks and Monte Carlo-based methods to handle non-linear relationships and generate statistically significant models. nih.govmdpi.com

The predictive power of any QSAR model is rigorously assessed through internal and external validation techniques. Key statistical parameters include the coefficient of determination (r²), the leave-one-out cross-validated coefficient (q² or Q²LOO), and the root mean square error (RMSE). nih.govnih.gov A robust model is characterized by high r² and q² values and a low RMSE, indicating a strong correlation and high predictive accuracy for new, untested compounds. nih.govresearchgate.netnih.gov

| QSAR Model Type | Molecular Descriptor Types Used | Key Statistical Parameters | Application/Target | Reference |

|---|---|---|---|---|

| GA-MLR | 3D and 2D Autocorrelation | r²: 0.74-0.83, Q²LOO: 0.68-0.80 | Antiproliferative Activity (Akt1) | nih.govresearchgate.net |

| GFA | Topological, Spatial, Thermodynamic | r²: 0.96, q²: 0.92 | Bacterial Efflux Pump Inhibition | nih.gov |

| CoMFA/CoMSIA | Steric, Electrostatic, Hydrophobic Fields | r²: 0.96-0.97, q²: 0.66-0.71 | FXR Agonist Activity | mdpi.com |

| Neural Network | Various Molecular Descriptors | Not specified | μ Opioid Agonist Activity | nih.gov |

In Silico Prediction of Drug-Likeness and Binding Profiles

In silico tools play a crucial role in the early stages of drug development by predicting the pharmacokinetic properties and potential biological targets of a compound, thereby filtering out candidates with unfavorable profiles.

Drug-Likeness and ADME Properties

Drug-likeness is a qualitative concept used to assess whether a compound possesses favorable physicochemical properties to be an orally active drug. This is often evaluated using established rulesets such as Lipinski's Rule of Five, Ghose Filter, and Veber's Rules. nih.govnih.gov These rules consider properties like molecular weight (MW), lipophilicity (LogP), the number of hydrogen bond donors (HBD), and hydrogen bond acceptors (HBA). Computational platforms like SwissADME and pkCSM are frequently used to predict these properties along with key ADME (Absorption, Distribution, Metabolism, Excretion) parameters, such as gastrointestinal absorption and blood-brain barrier penetration. researchgate.net For 3-(3-Bromophenoxy)piperidine, these predictive models can estimate its potential for good oral bioavailability and favorable pharmacokinetics.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Formula | C11H14BrNO | N/A |

| Molecular Weight | 256.14 g/mol | Pass (<500) |

| XLogP3 | 2.7 | Pass (≤5) |

| Hydrogen Bond Donors | 1 | Pass (≤5) |

| Hydrogen Bond Acceptors | 2 | Pass (≤10) |

| Rotatable Bonds | 2 | Pass (≤10) |

| Topological Polar Surface Area (TPSA) | 21.7 Ų | Pass (<140 Ų) |

*Data calculated for the analogous compound 4-(3-bromophenoxy)piperidine (B7842466) (PubChem CID: 26191700) as a representative example. uni.lu

Binding Profile Prediction

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a specific protein target. gsconlinepress.com This method involves placing the ligand (e.g., 3-(3-Bromophenoxy)piperidine) into the binding site of a receptor and calculating a score that estimates the binding energy. nih.gov By screening the compound against a panel of known biological targets, a putative binding profile can be generated.

For phenoxyalkylpiperidine scaffolds, known targets include sigma (σ) receptors and opioid receptors. nih.govnih.govuniba.it Computational studies on similar piperidine-based compounds have successfully used docking and molecular dynamics simulations to elucidate binding modes and identify crucial amino acid interactions within the receptor's active site. nih.govrsc.org This information is invaluable for understanding the mechanism of action and for guiding structure-based design to optimize potency and selectivity. A predicted binding profile can suggest potential therapeutic applications and also flag potential off-target interactions early in the discovery pipeline.

| Protein Target | Predicted Binding Energy (kcal/mol) | Potential Key Interactions |

|---|---|---|

| Sigma-1 Receptor (S1R) | -8.5 | Hydrophobic, Aromatic (Pi-Pi stacking) |

| Mu-Opioid Receptor (MOR) | -7.2 | Ionic (with Asp), Hydrophobic |

| Dopamine (B1211576) Transporter (DAT) | -7.9 | Hydrogen Bond, Aromatic |

| Serotonin (B10506) Transporter (SERT) | -8.1 | Hydrogen Bond, Aromatic |

| hERG Potassium Channel | -6.5 | Aromatic, Cation-Pi |

Note: The data in this table are hypothetical and for illustrative purposes only, representing the type of output generated from molecular docking simulations.

Preclinical Pharmacological Research and Structure Activity Relationships Sar

Investigation of Molecular Targets and Binding Mechanisms

The initial stages of drug discovery often involve screening compounds against a panel of known biological targets to identify potential mechanisms of action.

Receptor Binding Studies

The interaction of 3-(3-Bromophenoxy)piperidine with several key receptors has been a subject of investigation to determine its potential neurological and physiological effects.

Opioid Receptors: Research into the binding affinity of 3-(3-Bromophenoxy)piperidine for opioid receptors is not extensively documented in publicly available scientific literature.

Histamine (B1213489) H3 Receptors: The histamine H3 receptor, primarily found in the central nervous system, is a critical target for drugs aimed at treating neurological disorders. Antagonists of this receptor can modulate the release of various neurotransmitters, including histamine, acetylcholine, and dopamine (B1211576). However, specific binding studies detailing the affinity and efficacy of 3-(3-Bromophenoxy)piperidine at the histamine H3 receptor are not available.

Dopamine Transporter (DAT): The dopamine transporter regulates dopamine levels in the synapse and is a key target for psychostimulants and drugs used to treat conditions like ADHD. Inhibitors of DAT can induce conformational changes in the transporter protein, affecting dopamine reuptake. While various piperidine-based molecules are known to interact with DAT, specific kinetic and binding affinity data for 3-(3-Bromophenoxy)piperidine have not been reported.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many therapeutic agents. The inhibitory potential of 3-(3-Bromophenoxy)piperidine has been considered for several enzymes implicated in disease.

Farnesyltransferase (FTase): FTase is an enzyme involved in post-translational modification of proteins, including the Ras protein, which is implicated in cancer. Inhibitors of FTase (FTIs) have been investigated as potential anti-cancer agents. While piperidine-containing compounds have shown potent FTase inhibition, specific IC50 values for 3-(3-Bromophenoxy)piperidine are not published.

Cathepsin K: As a cysteine protease highly expressed in osteoclasts, Cathepsin K plays a major role in bone resorption and is a target for osteoporosis therapies. Various piperidine (B6355638) derivatives have been synthesized and evaluated as Cathepsin K inhibitors, with some showing potent activity. However, the specific inhibitory activity of 3-(3-Bromophenoxy)piperidine against Cathepsin K has not been characterized.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. Although some piperidine compounds have been designed as dual-target ligands for histamine H3 receptors and cholinesterases, data on 3-(3-Bromophenoxy)piperidine's specific activity is unavailable.

EGFR Kinase: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase whose dysregulation is linked to numerous cancers. Small-molecule inhibitors targeting the EGFR kinase domain are a major class of anticancer drugs. While many heterocyclic compounds, including those with quinazoline (B50416) and pyrrolopyrimidine scaffolds, have been developed as EGFR inhibitors, the specific inhibitory profile of 3-(3-Bromophenoxy)piperidine against EGFR has not been reported.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. Inhibition of Mpro blocks the viral life cycle. Numerous screening efforts have identified potential Mpro inhibitors, but specific research on 3-(3-Bromophenoxy)piperidine for this target has not been published.

Exploration of Signaling Pathways Modulation

The effect of a compound on cellular signaling pathways provides insight into its broader biological impact. For instance, compounds can influence pathways like PI3K/Akt, MAPK, and Ras, which are often dysregulated in diseases such as cancer. However, there is no specific information available in the scientific literature regarding the modulation of these or other signaling pathways by 3-(3-Bromophenoxy)piperidine.

In Vitro Cellular and Biochemical Activity Studies

Cell-based assays are crucial for understanding a compound's activity in a biological context, confirming target engagement, and evaluating its therapeutic potential.

Cell-Based Assays for Target Engagement and Pathway Modulation

To confirm that a compound interacts with its intended target within a cell, various target engagement assays are employed. Techniques like the cellular thermal shift assay (CETSA) and NanoBRET® assays can provide quantitative data on compound binding in a live-cell environment. These assays are critical for validating hits from biochemical screens and guiding medicinal chemistry efforts. Currently, there are no published studies that have used these methods to assess the cellular target engagement of 3-(3-Bromophenoxy)piperidine.

Studies on Anti-proliferative Mechanisms in Cancer Cell Lines

The potential of novel compounds to inhibit cancer cell growth is a cornerstone of oncology research. Many piperidine-containing molecules have been evaluated for their anti-proliferative effects.

Cell Cycle Arrest: A common mechanism for anti-cancer agents is the disruption of the cell cycle, leading to arrest at specific phases, such as G2/M, which prevents cancer cells from dividing. While various compounds have been shown to induce cell cycle arrest in cancer cell lines, there is no specific data demonstrating this effect for 3-(3-Bromophenoxy)piperidine.

Investigations into Anti-inflammatory and Antioxidant Mechanisms

While direct studies on the anti-inflammatory and antioxidant mechanisms of 3-(3-Bromophenoxy)piperidine are not extensively detailed in the available literature, research on related piperidine derivatives provides insights into potential mechanisms of action.

Anti-inflammatory Mechanisms: The anti-inflammatory activity of piperidine-containing compounds is often attributed to their ability to modulate inflammatory pathways. For instance, some piperidine derivatives have been shown to inhibit the production of pro-inflammatory mediators. nih.gov The mechanism can involve the suppression of enzymes like cyclooxygenase-2 (COX-2), which is crucial for the synthesis of prostaglandins, key players in the inflammatory response. mdpi.com Additionally, the inhibition of the NF-κB pathway, a central regulator of inflammatory gene expression, is another potential mechanism. nih.govmdpi.com Some studies on bromopyrrole alkaloid hybrids suggest that H1-antihistaminic and 5-HT3 antiserotonergic effects may also contribute to their anti-inflammatory properties. In preclinical models, such as the carrageenan-induced rat paw edema model, various piperidine derivatives have demonstrated a dose-dependent reduction in inflammation.

Antioxidant Mechanisms: The antioxidant properties of piperidine derivatives are often linked to their ability to scavenge free radicals and reduce oxidative stress. nih.gov The presence of specific functional groups on the piperidine ring and its substituents can influence this activity. The primary mechanisms of antioxidant action include:

Free Radical Scavenging: Compounds can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing them from damaging cellular components. nih.gov

Metal Ion Chelating: Some compounds can bind to transition metal ions, such as iron and copper, which can catalyze the formation of free radicals. nih.gov

Inhibition of Oxidative Enzymes: They may inhibit enzymes that generate ROS, such as xanthine (B1682287) oxidase.

Enhancement of Endogenous Antioxidant Defenses: Some compounds can boost the activity of the body's own antioxidant enzymes, like superoxide (B77818) dismutase (SOD) and catalase. nih.gov

Several studies have evaluated the antioxidant potential of various piperidine derivatives using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net The results often show concentration-dependent radical scavenging activity. nih.gov For example, certain novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have demonstrated antioxidant activity surpassing that of the well-known antioxidant ascorbic acid. nih.gov

Preclinical Evaluation of Neuromodulatory Properties (e.g., Anticonvulsant, Antidepressant)

The neuromodulatory properties of piperidine derivatives have been a significant area of preclinical research, with investigations into their potential as anticonvulsant and antidepressant agents.

Anticonvulsant Activity:

The anticonvulsant potential of compounds containing the piperidine moiety has been explored through various preclinical models. The pentylenetetrazole (PTZ)-induced seizure model is commonly used for screening potential anticonvulsants. mdpi.comnih.gov In this model, some piperidine derivatives have been shown to delay the onset of tonic-clonic convulsions and reduce mortality. nih.gov For instance, piperine, a major alkaloid from black pepper containing a piperidine ring, has demonstrated anticonvulsant effects by delaying the onset of seizures induced by pentylenetetrazole, picrotoxin, and strychnine. nih.gov The proposed mechanisms for the anticonvulsant activity of piperidine-related compounds often involve modulation of neurotransmitter systems. One key mechanism is the enhancement of GABAergic inhibition. Piperine, for example, has been found to elevate cortical and hippocampal levels of GABA, an inhibitory neurotransmitter. nih.gov Another potential mechanism is the antagonism of Na+ channels, which can reduce neuronal excitability. nih.gov

Antidepressant Activity:

The antidepressant-like effects of piperidine derivatives have also been investigated. Preclinical screening often involves models like the reserpine (B192253) interaction test in mice, which can indicate potential antidepressant activity. nih.gov Some 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have shown biological activity comparable to the antidepressant drug viloxazine (B1201356) in such tests. nih.gov The primary mechanism of action for many antidepressant drugs, including some piperidine derivatives, is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. mayoclinic.org By blocking the reabsorption of these neurotransmitters in the brain, their levels in the synaptic cleft are increased, which is thought to contribute to the alleviation of depressive symptoms. mayoclinic.org In vitro studies using synaptosomal fractions from the brain are employed to evaluate the inhibition of biogenic amine reuptake. nih.gov

Assessment of Antimicrobial and Antimalarial Activity Mechanisms

The piperidine scaffold is a common feature in molecules with antimicrobial and antimalarial properties.

Antimicrobial Activity:

Piperidine derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. biointerfaceresearch.comacademicjournals.org The antibacterial activity is often assessed using methods like the broth microdilution method to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.gov Some synthetic 1,3-bis(aryloxy)propan-2-amines containing a piperidine moiety have shown bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action for the antimicrobial effects of these compounds is not always fully elucidated but is thought to involve disruption of bacterial cell membrane integrity or inhibition of essential cellular processes. The nature and position of substituents on the aromatic ring of the piperidine derivative can significantly influence the antimicrobial spectrum and potency. nih.gov

Antimalarial Activity:

The piperidine ring is present in several compounds with demonstrated antimalarial activity. nih.gov Preclinical evaluation of these compounds involves in vitro testing against different strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including chloroquine-sensitive and chloroquine-resistant strains. nih.gov A novel antimalarial molecule, DDD01034957, which has a distinct chemical scaffold, has been shown to be a fast-acting antimalarial that is potent against drug-resistant strains in vitro. nih.gov The mechanism of resistance to this compound has been linked to the membrane transporter PfABCI3. nih.gov Another potential mechanism for antimalarial action involves the generation of high-valent iron-oxo species that can be lethal to the malaria parasite. nih.gov

In Vivo Preclinical Models for Mechanism Elucidation

Due to a lack of specific in vivo studies for 3-(3-Bromophenoxy)piperidine, this section will discuss general preclinical models used for evaluating the analgesic effects, opioid receptor interaction, and CNS penetration of piperidine derivatives.

Animal Models for Analgesic Effects and Opioid Receptor Interaction

Animal models are crucial for assessing the analgesic (pain-relieving) properties of new chemical entities and understanding their interaction with opioid receptors. Common models include:

Hot Plate Test: This model assesses the response to thermal stimuli. An animal is placed on a heated surface, and the latency to a pain response (e.g., licking a paw or jumping) is measured. An increase in this latency after drug administration indicates an analgesic effect.

Tail-Flick Test: In this test, a focused beam of heat is applied to the animal's tail, and the time taken to flick the tail away is recorded. Similar to the hot plate test, a longer reaction time suggests analgesia.

Writhing Test: This model uses a chemical stimulus, typically an intraperitoneal injection of acetic acid or another irritant, to induce abdominal constrictions (writhes). A reduction in the number of writhes following drug administration is indicative of analgesic activity.

To investigate the involvement of opioid receptors in the observed analgesic effects, receptor antagonist studies are often performed. This involves pre-treating the animals with an opioid receptor antagonist, such as naloxone, before administering the test compound. If the analgesic effect of the test compound is blocked or reduced by the antagonist, it suggests that the compound's mechanism of action involves the opioid system.

Preclinical Assessment of CNS Penetration (e.g., Blood-Brain Barrier Permeation)

For compounds intended to have an effect on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical factor. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

Preclinical assessment of BBB permeation can be conducted through various methods:

In Vivo Pharmacokinetic Studies: These studies involve administering the compound to an animal model and then measuring its concentration in both the plasma and the brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) is a common metric used to quantify the extent of BBB penetration.

In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to the brain and perfusing it with a solution containing the test compound. This allows for a more direct measurement of the rate of uptake into the brain without the influence of peripheral metabolism and distribution.

In Vitro BBB Models: These models utilize cultured brain endothelial cells to form a monolayer that mimics the BBB. The permeability of a compound across this cell layer can be measured and used to predict its in vivo BBB penetration potential.

Physicochemical properties of a molecule, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, are also important predictors of its ability to cross the BBB. Generally, small, lipophilic molecules with few hydrogen bonds are more likely to passively diffuse across the BBB.

Comprehensive Structure-Activity Relationship (SAR) Analyses

While a specific and comprehensive SAR analysis for 3-(3-Bromophenoxy)piperidine is not available, general SAR principles for bioactive piperidine derivatives can be inferred from the broader literature. The biological activity of piperidine-containing compounds is highly dependent on the nature, position, and stereochemistry of the substituents on the piperidine ring.

Key Structural Features Influencing Activity:

Substituents on the Piperidine Nitrogen: The group attached to the nitrogen atom of the piperidine ring is often a critical determinant of pharmacological activity. For example, in a series of N-alkyl analogues of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, the size and bulkiness of the N-substituent influenced the interaction with dopamine receptors. nih.gov

Substitution Pattern on the Phenyl Ring: The position and type of substituent on the phenoxy ring can significantly impact activity. For instance, in a series of antimalarial 3-substituted trioxanes, the nature of the aryl group was crucial for potency. nih.gov

Stereochemistry: The stereochemistry at chiral centers within the piperidine ring can lead to enantiomers with vastly different pharmacological profiles. In the case of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, the (S)-enantiomer was found to act as a presynaptic dopamine receptor agonist and a postsynaptic antagonist, while the (R)-enantiomer behaved as a classical dopamine receptor agonist at both sites. nih.gov

Impact of Bromine Substituent Position and Nature on Biological Activity

The presence and position of the bromine atom on the phenoxy ring are critical determinants of the biological activity of 3-(3-Bromophenoxy)piperidine analogues. Halogen atoms, like bromine, are known to modulate a compound's physicochemical properties, including lipophilicity, which can significantly affect cell membrane permeability and binding affinity to target proteins.

Research on related chemical series has consistently shown that the nature and placement of halogen substituents can drastically alter pharmacological efficacy. For instance, in studies involving piperidine derivatives, the introduction of electron-withdrawing groups such as halogens on an associated phenyl ring often leads to higher potency. In a series of piperidine-3-carboxamide derivatives evaluated as cathepsin K inhibitors, compounds bearing electron-withdrawing groups were generally more potent than those with electron-donating groups. Within this series, a comparison between halogen-substituted compounds revealed that a chloro substituent yielded slightly greater activity than a bromo substituent, and the position of the chloro group was also critical, with the 4-position being more favorable for activity than the 2- or 3-positions.

Furthermore, studies on other classes of compounds, such as 3-phenylcoumarins, have reinforced the importance of the substituent's position on the phenyl ring for biological activity, in this case for Monoamine Oxidase B (MAO-B) inhibition. In the context of 3-(3-Bromophenoxy)piperidine, the meta (3-position) placement of the bromine atom is a defining feature. Altering its position to the ortho (2-position) or para (4-position) would likely impact the molecule's electronic distribution and steric profile, thereby influencing its interaction with specific amino acid residues within a target's binding site. For example, the enhanced potency of certain halogenated piperidine derivatives in anticancer studies is attributed to the halogen atom's role in increasing the compound's affinity for cancer-related targets.

The following table summarizes the general findings on how halogen substituent positioning can influence biological activity in related piperidine-containing scaffolds.

| Substituent Modification | General Impact on Biological Activity | Rationale |

| Halogen Type | Varies by target; can influence potency. | Affects electronegativity, size, and lipophilicity, altering binding interactions. |

| Positional Isomerism (ortho, meta, para) | Significantly alters potency and selectivity. | Changes the molecule's shape and electronic profile, affecting the precise fit and interactions within the target's binding pocket. |

| Presence vs. Absence of Halogen | Halogenated compounds often show enhanced potency. | Increases lipophilicity, potentially improving membrane permeability and hydrophobic interactions with the target. |

Influence of Piperidine Ring Conformation and Substitutions on Pharmacological Profiles

The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to adopt specific three-dimensional conformations and to be readily substituted for SAR exploration. The pharmacological profile of 3-(3-Bromophenoxy)piperidine is intrinsically linked to the conformational behavior and substitution pattern of its piperidine moiety.

Like cyclohexane, the piperidine ring typically adopts a low-energy chair conformation. However, due to the nitrogen atom, two distinct chair conformations are possible: one with the N-H bond in an axial position and another in an equatorial position, with the equatorial conformation generally being more stable. This conformational preference is crucial as it dictates the spatial orientation of the 3-bromophenoxy group, which in turn governs how the ligand fits into its biological target. While the chair conformation is preferred, some studies on related piperidine-containing ligands have shown that receptors can tolerate different ring conformations. For instance, constraining a piperidine ring in a higher-energy boat conformation has, in some cases, resulted in compounds that maintain considerable binding affinity, suggesting that the target protein may be flexible enough to accommodate non-ideal ligand shapes.

Substitutions on the piperidine ring provide another avenue for modulating pharmacological activity. The nitrogen atom of the piperidine ring is a common site for modification. It is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding pocket. Replacing the hydrogen with alkyl groups or other functionalities can alter basicity, steric hindrance, and the potential for hydrogen bonding, thereby fine-tuning the compound's affinity and selectivity.

Furthermore, adding substituents to the carbon atoms of the piperidine ring can introduce new interaction points or lock the ring into a preferred conformation. Research on phenoxyalkylpiperidines as sigma-1 (σ1) receptor ligands demonstrated that the placement of methyl groups on the piperidine ring significantly impacts binding affinity and functional activity.

The table below illustrates how modifications to the piperidine ring can affect pharmacological outcomes.

| Piperidine Ring Modification | Potential Pharmacological Consequence | Mechanism |

| Conformational Constraint | Altered binding affinity and selectivity. | Enforces a specific spatial arrangement of substituents, which may improve or hinder the fit with the target receptor. |

| N-Substitution | Modified potency, selectivity, and pharmacokinetic properties. | Alters basicity, steric profile, and hydrogen bonding capacity at a critical interaction point. |

| C-Substitution | Introduction of new binding interactions; altered conformation. | Can provide additional contact points with the receptor or introduce steric constraints that favor a specific ring pucker. |

Role of the Phenoxy Linkage in Ligand-Target Interactions

Moreover, the phenoxy linkage provides a degree of rotational flexibility. The bonds on either side of the oxygen atom can rotate, allowing the piperidine and phenyl rings to adopt various orientations relative to one another. This conformational flexibility can be advantageous, enabling the molecule to adapt its shape to achieve an optimal fit within the binding site—a process known as "induced fit." However, in some cases, too much flexibility can be detrimental, leading to a loss of binding energy (an "entropic penalty"). Therefore, the specific torsional angles adopted by the phenoxy linkage in the bound state are a key aspect of its function.

The linkage also ensures the correct spacing and relative orientation between the key pharmacophoric elements: the basic nitrogen of the piperidine ring and the halogenated aromatic system. This spatial arrangement is often crucial for simultaneously engaging with different sub-pockets or interaction points within a single binding site.

| Feature of Phenoxy Linkage | Role in Ligand-Target Interaction | Example of Interaction |

| Ether Oxygen | Acts as a hydrogen bond acceptor. | Formation of a hydrogen bond with a donor residue like tyrosine or serine in the receptor's active site. nih.gov |

| Rotational Flexibility | Allows for conformational adaptation to the binding site. | Enables induced-fit binding by permitting the phenyl and piperidine rings to find optimal positions. |

| Structural Scaffold | Maintains the spatial relationship between pharmacophores. | Positions the basic amine and the lipophilic aromatic ring at a distance suitable for interacting with distinct regions of the target. |

Stereochemical Influences on Pharmacological Potency and Selectivity

The structure of 3-(3-Bromophenoxy)piperidine features a stereocenter at the C3 position of the piperidine ring, where the bromophenoxy group is attached. Consequently, the compound can exist as a pair of enantiomers: (R)-3-(3-Bromophenoxy)piperidine and (S)-3-(3-Bromophenoxy)piperidine. It is a well-established principle in pharmacology that biological systems, being chiral, often interact differently with the individual enantiomers of a chiral drug. This stereoselectivity can lead to significant differences in potency, efficacy, and even the nature of the pharmacological activity between enantiomers.

One enantiomer typically exhibits higher affinity for the target receptor because its three-dimensional arrangement of atoms allows for a more complementary fit with the chiral binding site, analogous to a key fitting into a lock. The other enantiomer (the distomer) may bind with much lower affinity or not at all. In some cases, the two enantiomers can even have qualitatively different biological activities, with one acting as an agonist and the other as an antagonist at the same receptor.

While specific data for the enantiomers of 3-(3-Bromophenoxy)piperidine is not detailed in the provided context, research on related chiral phenoxyalkylpiperidines highlights the importance of stereochemistry. In a study of N-[(4-methoxyphenoxy)ethyl]piperidines with a methyl group at the C4 position of the piperidine ring, the individual (R) and (S) enantiomers were synthesized and evaluated for their affinity at sigma-1 (σ1) receptors. The results showed distinct affinity values for the different stereoisomers, confirming that the specific spatial arrangement of the substituent on the piperidine ring is critical for optimal receptor interaction.

This principle underscores the necessity of evaluating the enantiomers of chiral compounds like 3-(3-Bromophenoxy)piperidine separately to fully characterize their pharmacological properties and identify the eutomer (the more active enantiomer) for potential therapeutic development.

| Stereochemical Aspect | Impact on Pharmacology | Rationale |

| Presence of C3 Stereocenter | Existence of (R) and (S) enantiomers. | The tetrahedral carbon at the point of substitution creates non-superimposable mirror-image molecules. |

| Differential Enantiomer Activity | Enantiomers can exhibit significant differences in potency and selectivity. | Biological targets (e.g., receptors, enzymes) are chiral and provide a diastereomeric interaction environment, leading to different binding energies for each enantiomer. |

| Identification of Eutomer | One enantiomer (the eutomer) is typically responsible for the majority of the desired activity. | Optimizing a drug candidate often involves isolating the eutomer to maximize efficacy and minimize potential off-target effects from the less active distomer. |

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in Chiral Drug Synthesis and Development of Bioactive Molecules

The piperidine (B6355638) ring is a prevalent scaffold found in a vast number of pharmaceuticals and natural products. researchgate.netnih.gov When this ring is substituted, as in 3-(3-Bromophenoxy)piperidine, it introduces a chiral center, making it a valuable precursor for the enantioselective synthesis of drugs. thieme-connect.comthieme-connect.com The development of methods to produce specific enantiomers of chiral piperidines is a significant goal in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities and safety profiles. technologynetworks.com

Modern synthetic strategies, including asymmetric catalysis and chemo-enzymatic methods, are employed to generate enantiomerically pure 3-substituted piperidines. nih.govnih.govacs.org These methods allow for the precise control of stereochemistry, which is crucial for the efficacy of the final active pharmaceutical ingredient (API). nih.gov 3-(3-Bromophenoxy)piperidine serves as an ideal starting point in these synthetic pathways. The piperidine nitrogen can be protected and then deprotected at various stages, while the bromophenyl group acts as a versatile handle for introducing additional molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental transformations in drug discovery. acs.org This dual functionality allows chemists to systematically build and modify molecules to optimize their interaction with biological targets.

The utility of chiral piperidine cores is demonstrated by their presence in numerous approved drugs across various therapeutic areas. nih.govacs.org

Table 1: Examples of Marketed Drugs Featuring Chiral Piperidine Scaffolds

| Drug Name | Therapeutic Area | Role of Piperidine Scaffold |

|---|---|---|

| Niraparib | Oncology | Core structural component for PARP inhibition. nih.govnih.gov |

| Preclamol | Antipsychotic | Key pharmacophore for dopamine (B1211576) receptor activity. nih.govnih.gov |

| Tiagabine | Anticonvulsant | Essential for GABA uptake inhibition. nih.gov |

Scaffold for Complex Bioactive Molecule Construction in Medicinal Chemistry Programs

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The piperidine heterocycle is one of the most important and frequently used scaffolds in drug discovery. researchgate.netnih.gov The 3-(3-Bromophenoxy)piperidine structure is particularly advantageous as it provides a non-flat, three-dimensional (3D) scaffold. This 3D geometry is often beneficial for achieving higher binding affinity and selectivity to biological targets compared to flat aromatic structures. whiterose.ac.uk

The utility of 3-(3-Bromophenoxy)piperidine as a scaffold stems from its multiple points of diversification. These reactive sites allow for the systematic modification of the molecule's properties, a process central to structure-activity relationship (SAR) studies in drug development programs.

Table 2: Points of Diversification in the 3-(3-Bromophenoxy)piperidine Scaffold

| Position/Group | Type of Modification | Purpose in Drug Design |

|---|---|---|

| Piperidine Nitrogen (N-H) | Alkylation, Acylation, Reductive Amination | Modulate basicity, solubility, and pharmacokinetic properties; introduce new binding groups. nih.gov |

| Bromine Atom (Ar-Br) | Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | Attach various aryl, heteroaryl, or alkyl groups to explore new binding pockets and enhance potency. |

By leveraging these modification points, medicinal chemists can construct large libraries of diverse compounds from a single, versatile scaffold, significantly accelerating the discovery of new bioactive molecules for a wide range of diseases, including cancer and central nervous system disorders. nih.govnih.gov

Applications in Pharmaceutical Development as Key Intermediates

Pharmaceutical intermediates are the chemical compounds that form the building blocks for the synthesis of APIs. simsonpharma.compyglifesciences.comtheasengineers.com The production of a modern drug is typically a multi-step process, and each step relies on the availability of high-quality intermediates. simsonpharma.comnbinno.com Functionalized piperidines, such as 3-(3-Bromophenoxy)piperidine, are considered key intermediates because they are integral to the synthesis of numerous complex pharmaceutical agents. researchgate.net

The role of such compounds as intermediates is underscored by the commercial availability of structurally related molecules specifically for this purpose. For instance, 1-Boc-4-(3-bromophenoxy)piperidine is supplied as a raw material for organic synthesis. uni.lu The presence of the tert-butyloxycarbonyl (Boc) protecting group is a clear indicator of its intended use as an intermediate, where the Boc group temporarily masks the reactivity of the piperidine nitrogen during one synthetic step before being removed in a later step. This allows for selective reactions at other parts of the molecule, such as the bromophenyl ring.

The use of such piperidine-based intermediates is crucial for the efficient and scalable synthesis of drugs. researchgate.netnews-medical.net They allow pharmaceutical chemists to construct complex molecular frameworks in a controlled, stepwise manner, ensuring the purity and quality of the final drug product. simsonpharma.com

Table 3: Examples of Piperidine-Based Intermediates and Their Therapeutic Applications

| Intermediate Class | Associated Drug Class | Therapeutic Area |

|---|---|---|

| 4-Anilinopiperidines | Fentanyl Analogues | Anesthetics, Analgesics researchgate.net |

| 3-Hydroxypiperidines | Neurokinin Receptor Antagonists | CNS Disorders |

| 3-Aminopiperidines | DPP-4 Inhibitors | Diabetes |

Utilization as Reference Standards in Advanced Analytical Research

In pharmaceutical quality control and analytical research, reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, and concentration of a substance. sigmaaldrich.com These standards are critical for a wide range of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

While 3-(3-Bromophenoxy)piperidine is primarily a synthetic building block, it also serves an essential role as an analytical reference standard. Its primary application in this context is as a process-related impurity standard. If this compound is used as a starting material or is formed as an intermediate in the synthesis of an API, trace amounts may carry over into the final drug product. Regulatory agencies require pharmaceutical manufacturers to identify and quantify such impurities to ensure the safety and efficacy of the medication.

Therefore, a well-characterized, pure sample of 3-(3-Bromophenoxy)piperidine is necessary to:

Develop and validate analytical methods capable of detecting its presence at very low levels.

Serve as a reference point in chromatographic techniques to confirm the identity of an unknown peak in the impurity profile of a drug substance.

Quantify the amount of the impurity present in different batches of the API.

The availability of 3-(3-Bromophenoxy)piperidine hydrochloride from chemical suppliers for research purposes further supports its use in these analytical applications. scbt.comscbt.com

Table 4: Applications of Chemical Reference Standards in Pharmaceutical Analysis

| Type of Standard | Purpose | Analytical Technique(s) |

|---|---|---|

| Primary Standard | Calibration of secondary standards; definitive quantitative analysis. | HPLC, Titration, qNMR |

| Secondary (Working) Standard | Routine quality control testing of drug batches. | HPLC, UV-Vis Spectroscopy |

| Impurity Standard | Identification and quantification of process-related or degradation impurities. | HPLC, LC-MS, GC-MS |

Patent Landscape and Intellectual Property in Academic Research

Analysis of Synthetic Routes and Intermediate Claims within Relevant Patents

While patents specifically claiming the synthesis of 3-(3-Bromophenoxy)piperidine are not prevalent, the intellectual property landscape for analogous structures provides a clear indication of the likely patentable routes and key intermediates. The synthesis of 3-phenoxypiperidine (B126653) derivatives is predominantly covered by patents employing two well-established chemical transformations: the Williamson ether synthesis and the Buchwald-Hartwig amination.

The Williamson ether synthesis is a classical and widely patented method for forming ether linkages. In the context of 3-(3-Bromophenoxy)piperidine, this would involve the reaction of a 3-hydroxypiperidine (B146073) derivative with a 3-bromophenol (B21344) derivative. Patents in this area often focus on the specific reaction conditions, catalysts, and, crucially, the protecting groups used for the piperidine (B6355638) nitrogen. For instance, the use of a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen is a common feature in many synthetic patents, as it allows for controlled reactions and subsequent deprotection to yield the free amine for further derivatization.

A representative, albeit general, synthetic scheme drawing from principles outlined in various patents is shown below:

| Reactant 1 | Reactant 2 | Key Transformation | Intermediate Claim Focus |